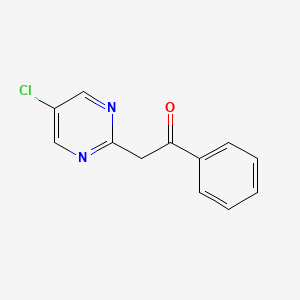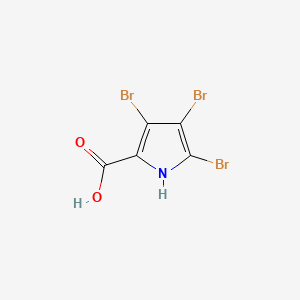![molecular formula C11H8Cl2N2O2 B12905684 6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-04-8](/img/structure/B12905684.png)
6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 2,4-dichlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by binding to receptor sites and altering signal transduction pathways .
相似化合物的比较
Similar Compounds
- 6-((2,4-Dichlorobenzyl)amino)pyridazin-3-ol
- 6-((2,4-Dichlorobenzyl)thio)pyridazin-3(2H)-one
Uniqueness
6-((2,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of an oxygen atom in the benzyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
属性
CAS 编号 |
87426-04-8 |
|---|---|
分子式 |
C11H8Cl2N2O2 |
分子量 |
271.10 g/mol |
IUPAC 名称 |
3-[(2,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)5-8)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
InChI 键 |
ROXPNXVPYUNFDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=NNC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


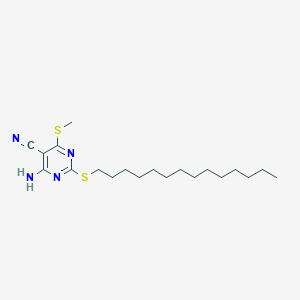
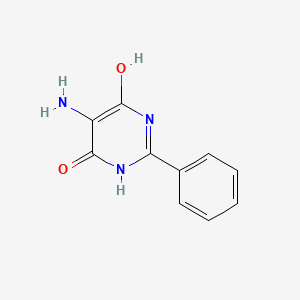
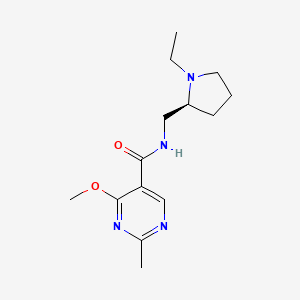
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

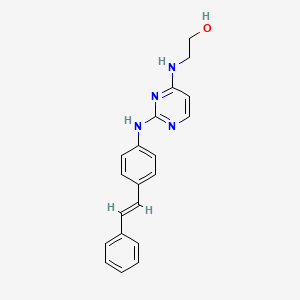

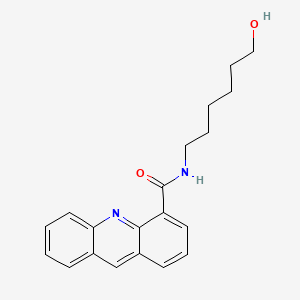

![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
